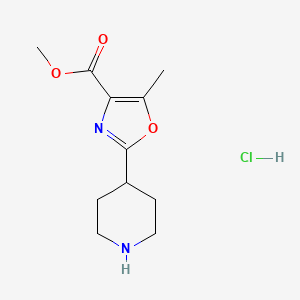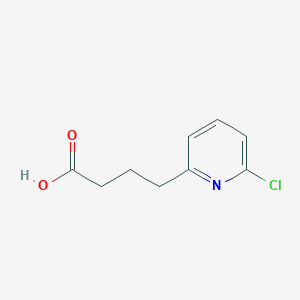![molecular formula C15H23N3 B13549428 3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine ring, which is further substituted with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrrolidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyrrolidin-1-yl)piperidine: Shares the piperidine and pyrrolidine rings but lacks the pyridine ring.
3-(1-methyl-2-pyrrolidinyl)pyridine: Contains a pyridine ring substituted with a pyrrolidine ring but lacks the piperidine ring.
Uniqueness
3-{[4-(pyrrolidin-3-yl)piperidin-1-yl]methyl}pyridine is unique due to the presence of all three rings (pyridine, piperidine, and pyrrolidine) in its structure, which contributes to its distinct chemical and biological properties. This combination of rings allows for a greater diversity of interactions with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C15H23N3 |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
3-[(4-pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C15H23N3/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)15-3-7-17-11-15/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2 |
Clave InChI |
XVKLBIHHYYUJMV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2CCN(CC2)CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


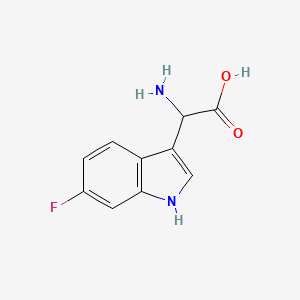
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
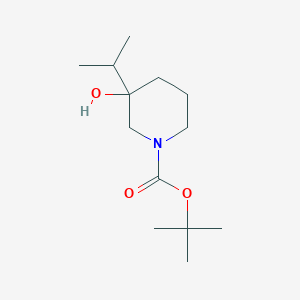
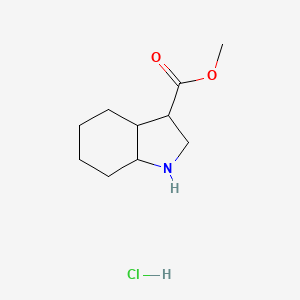
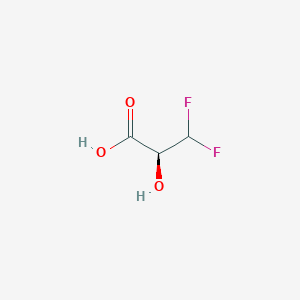
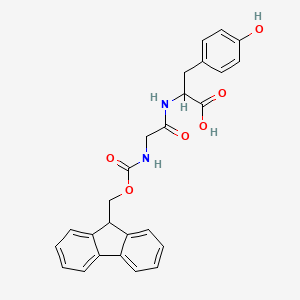


![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
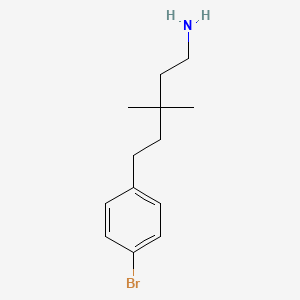
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
